4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole
CAS No.: 2098131-41-8
Cat. No.: VC3161144
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098131-41-8 |
---|---|
Molecular Formula | C10H8N2O |
Molecular Weight | 172.18 g/mol |
IUPAC Name | 4-(furan-3-yl)-1-prop-2-ynylpyrazole |
Standard InChI | InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2 |
Standard InChI Key | JALXSLAFWQGHFH-UHFFFAOYSA-N |
SMILES | C#CCN1C=C(C=N1)C2=COC=C2 |
Canonical SMILES | C#CCN1C=C(C=N1)C2=COC=C2 |
Introduction
Chemical Structure and Fundamental Properties
4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole features a five-membered pyrazole ring with two nitrogen atoms, with a furan ring attached at the 4-position and a propargyl (prop-2-yn-1-yl) group at the N1 position. The molecular formula is C10H8N2O, with a calculated molecular weight of 172.18 g/mol.
The compound combines several pharmacophore elements that contribute to its potential biological activities:
-
The pyrazole core, known for various biological activities including antimicrobial and anti-inflammatory properties
-
The furan-3-yl substituent, which enhances interaction with biological targets
-
The propargyl group, which provides opportunities for further functionalization via click chemistry
Based on structural analysis, the following physical and chemical properties can be predicted:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Appearance | Light yellow to brown crystalline solid | Common for similar pyrazole derivatives |
Solubility | Moderate solubility in organic solvents; limited water solubility | Structural features similar to other pyrazole compounds |
Melting Point | 95-125°C | Typical range for related pyrazoles |
LogP | ~2.0-2.4 | Calculated based on structural components |
pKa | ~13-14 (terminal alkyne), ~2.5-3.5 (pyrazole NH) | Estimated from similar functional groups |
Synthetic Approaches
The synthesis of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would likely follow established methodologies for functionalized pyrazoles. Drawing from synthetic procedures for similar compounds, a potential synthetic route would involve:
Preparation of the Pyrazole Core
The initial pyrazole scaffold could be prepared through cyclocondensation reactions similar to those used for related compounds. Based on established methodologies for pyrazole synthesis, the following approach might be employed:
-
Condensation of hydrazine with an appropriate β-diketone containing a furan moiety
-
Alternatively, cross-coupling reactions between a halogenated pyrazole and furan-3-boronic acid using Suzuki-Miyaura coupling protocols
N-Alkylation with Propargyl Bromide
Spectroscopic Characterization
The structure of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be characterized using various spectroscopic techniques. Based on data from structurally similar compounds, the following spectral features would be anticipated:
Infrared Spectroscopy
The IR spectrum would likely show characteristic absorption bands:
-
Terminal alkyne C≡C stretching: ~2110-2140 cm^-1
-
Terminal C-H stretching of alkyne: ~3280-3310 cm^-1
-
C=C and C=N stretching of pyrazole and furan rings: ~1550-1650 cm^-1
-
C-O-C stretching of furan: ~1020-1080 cm^-1
1H NMR (in DMSO-d6)
The proton NMR spectrum would show distinctive signals:
-
Terminal alkyne proton: δ ~3.5-3.7 ppm (t, 1H)
-
Propargyl methylene protons: δ ~4.9-5.1 ppm (d, 2H)
-
Pyrazole H-3 and H-5: δ ~7.8-8.2 ppm (2 singlets, 1H each)
-
Furan ring protons: δ ~6.7-7.9 ppm (3H, complex pattern)
This pattern is consistent with the spectral data reported for related pyrazole derivatives with heteroaromatic substituents .
Structure-Activity Relationship Considerations
The biological activity of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would likely be influenced by:
-
The pyrazole core, which provides a scaffold for interaction with biological targets
-
The furan substituent, which contributes to lipophilicity and potential hydrogen bonding
-
The propargyl group, which may influence binding specificity and provide opportunities for further functionalization
Research on similar compounds suggests that modifications to these structural elements could significantly affect antimicrobial potency and spectrum of activity .
Comparison with Related Compounds
Understanding the relationship between 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole and structurally similar compounds provides insights into its potential properties and applications.
Structural Analogues
Analytical Methods for Characterization
Comprehensive characterization of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would require multiple analytical techniques:
Chromatographic Methods
High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:
-
Assessing purity of synthesized material
-
Monitoring reaction progress during synthesis
-
Evaluating stability under various conditions
Mass Spectrometry
Mass spectrometric analysis would provide:
-
Confirmation of molecular weight (expected [M+H]+ at m/z 173)
-
Structural information through fragmentation patterns
-
High-resolution data to confirm molecular formula
Future Research Directions
Several promising research directions emerge for 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole:
Structure-Activity Relationship Studies
Systematic modification of the compound's structure could provide valuable insights into:
-
The optimal position of the furan substituent for maximizing antimicrobial activity
-
The effect of various substituents on the propargyl group
-
The impact of modifications to the pyrazole core on biological properties
Mechanism of Action Investigations
Understanding how this compound and its derivatives interact with biological targets would be crucial for:
-
Identifying specific cellular targets
-
Elucidating the molecular basis for antimicrobial activity
-
Developing more potent and selective analogs
Combination Studies
Evaluation of potential synergistic effects with established antimicrobial agents could reveal:
-
Enhanced efficacy against resistant strains
-
Reduced dosage requirements
-
Novel combination therapies for difficult-to-treat infections
Synthesis Optimization and Scale-Up Considerations
Developing efficient and scalable synthetic routes for 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would be essential for further research:
Alternative Synthetic Approaches
Exploring different synthetic strategies might provide:
-
Higher yields and purity
-
More economical routes suitable for larger-scale synthesis
-
Environmentally friendlier processes with reduced waste generation
Process Optimization
Key considerations for optimizing the synthesis would include:
-
Solvent selection based on environmental impact and efficiency
-
Catalyst systems for improved selectivity and yield
-
Purification procedures that minimize solvent usage and maximize recovery
Techniques similar to those described for related pyrazole derivatives, including optimization of reaction conditions and purification methods, would be applicable .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume